Product packaging for 3-(4-Chloro-3-fluorobenzoyl)thiophene(Cat. No.:CAS No. 898771-18-1)

3-(4-Chloro-3-fluorobenzoyl)thiophene

Cat. No.: B1324117
CAS No.: 898771-18-1
M. Wt: 240.68 g/mol
InChI Key: NMMMAVSHNQWVBG-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Derivatives in Organic Chemistry and Related Disciplines

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in the world of organic chemistry. researchgate.netorganic-chemistry.org Its aromatic nature, similar to that of benzene (B151609), allows it to undergo a variety of substitution reactions, making it a versatile building block for more complex molecules. zenodo.orgresearchgate.net The reactivity of thiophene towards electrophilic substitution is even greater than that of benzene, which further enhances its utility in synthesis. zenodo.org

The significance of thiophene derivatives extends across multiple disciplines. In medicinal chemistry, the thiophene ring is considered a "privileged pharmacophore," meaning it is a structural feature present in a wide range of biologically active compounds and approved drugs. asianpubs.org This is because the thiophene nucleus can often replace a benzene ring in a biologically active molecule without a loss of activity, a principle known as bioisosterism. researchgate.net Thiophene derivatives have been integral to the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties, among others. asianpubs.orggoogle.com

Beyond pharmaceuticals, thiophene derivatives are crucial in materials science. chemicalbook.com When polymerized, they form polythiophenes, which are conductive polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. chemicalbook.com Their unique electronic and optical properties make them valuable materials for the development of advanced technologies. chemicalbook.com

Overview of Substituted Benzoyl Thiophenes in Contemporary Chemical Research

Within the broad family of thiophene derivatives, substituted benzoyl thiophenes represent a class of compounds with significant research interest. These molecules are characterized by a thiophene ring attached to a benzoyl group, which itself can bear various substituents. This arrangement creates a molecular scaffold that has proven to be a valuable intermediate in the synthesis of more complex chemical structures and as a standalone pharmacophore.

The synthesis of these compounds is often achieved through methods like the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with thiophene in the presence of a Lewis acid catalyst. zenodo.orgcymitquimica.com This reaction allows for the introduction of a wide variety of substituted benzoyl groups onto the thiophene ring, leading to a diverse library of compounds for further investigation.

In academic and industrial research, substituted benzoyl thiophenes are explored for their potential biological activities. The specific nature and position of the substituents on the benzoyl ring can significantly influence the compound's interaction with biological targets. Research has shown that compounds with this core structure can exhibit a range of pharmacological effects, making them attractive candidates for drug discovery programs. For instance, various substituted benzothiophenes, a related class of compounds, are investigated as cholinesterase inhibitors and for other therapeutic applications. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6ClFOS B1324117 3-(4-Chloro-3-fluorobenzoyl)thiophene CAS No. 898771-18-1

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFOS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMMAVSHNQWVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641844
Record name (4-Chloro-3-fluorophenyl)(thiophen-3-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-18-1
Record name (4-Chloro-3-fluorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Chloro 3 Fluorobenzoyl Thiophene and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections for the Benzoylthiophene Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. For the 3-(4-chloro-3-fluorobenzoyl)thiophene scaffold, the most logical and common disconnection is the bond between the thiophene (B33073) ring and the carbonyl group.

This disconnection, known as a "transform," leads to two conceptual fragments or synthons : a nucleophilic 3-thienyl anion and an electrophilic 4-chloro-3-fluorobenzoyl cation. These synthons are not stable, real-world reagents but represent the required reactivity for the bond formation. The next step is to identify their corresponding synthetic equivalents , which are actual chemical compounds that can be used in a laboratory.

For the 3-thienyl nucleophilic synthon , a common synthetic equivalent is a 3-thienyl organometallic reagent, such as 3-lithiothiophene or a 3-thienyl Grignard reagent (3-thienylmagnesium bromide). Another powerful equivalent is 3-thienylboronic acid, used in palladium-catalyzed cross-coupling reactions. researchgate.netacs.orggoogle.comchemspider.comsigmaaldrich.com

For the 4-chloro-3-fluorobenzoyl electrophilic synthon , the most practical synthetic equivalent is the highly reactive acyl chloride, 4-chloro-3-fluorobenzoyl chloride . Other potential equivalents include the corresponding carboxylic acid anhydride (B1165640) or ester, which can be used under specific catalytic conditions.

This primary disconnection strategy forms the basis for several of the synthetic approaches detailed below, focusing on the coupling of a thiophene building block with a benzoyl building block.

Approaches to this compound Synthesis

Direct aroylation involves the introduction of the aroyl group onto an unsubstituted or simply substituted thiophene ring. The most classic method for this transformation is the Friedel-Crafts acylation . organic-chemistry.orggoogle.comlibretexts.org This reaction typically involves treating thiophene with 4-chloro-3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). google.comasianpubs.orgzenodo.org

A significant challenge in the Friedel-Crafts acylation of thiophene is regioselectivity . The thiophene ring is an electron-rich heterocycle, and electrophilic substitution occurs preferentially at the C2 and C5 positions, which are more electronically activated and lead to a more stable cationic intermediate (sigma complex) than substitution at the C3 or C4 positions. echemi.comstackexchange.comacs.org Therefore, direct acylation of unsubstituted thiophene predominantly yields the 2-aroylthiophene isomer. To achieve the desired 3-substituted product, one might need to start with a thiophene derivative that has blocking groups at the C2 and C5 positions or employ advanced catalytic systems that can override the inherent reactivity of the ring. nih.gov

Modern approaches to direct C-H functionalization, often employing palladium or other transition metal catalysts, offer alternative pathways that can provide greater control over regioselectivity, although these methods are often highly dependent on the specific ligands and reaction conditions used. nih.gov

A more regioselective and widely applicable strategy involves a two-step approach where a functionalized thiophene building block is first prepared and then coupled with the benzoyl precursor.

To ensure the aroyl group is introduced exclusively at the C3 position, a thiophene ring pre-functionalized at that specific location is required. Common strategies include the preparation of organometallic or organoboron thiophene derivatives.

3-Lithiothiophene : This reagent can be generated via halogen-metal exchange, typically by treating 3-bromothiophene (B43185) with an organolithium reagent like n-butyllithium at low temperatures. google.com The resulting 3-lithiothiophene is a potent nucleophile that can react directly with an electrophilic partner like 4-chloro-3-fluorobenzoyl chloride.

3-Thienylboronic Acid : This building block is particularly useful for Suzuki-Miyaura cross-coupling reactions. youtube.com It can be synthesized from 3-bromothiophene by first forming the Grignard reagent or lithiated species, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic hydrolysis. researchgate.netacs.org 3-Thienylboronic acid is a stable, solid compound that is easier to handle than its organolithium or Grignard counterparts. chemspider.comsigmaaldrich.com

The choice of building block often depends on the desired reaction conditions and the compatibility of other functional groups present in the molecule.

Table 1: Common Functionalized Thiophene Building Blocks for C3-Aroylation
Building BlockTypical PrecursorKey ReagentsPrimary Use
3-Lithiothiophene3-Bromothiophenen-ButyllithiumNucleophilic addition to acyl chlorides
3-Thienylmagnesium Bromide3-BromothiopheneMagnesium metalNucleophilic addition to acyl chlorides
3-Thienylboronic Acid3-Bromothiophene1. n-BuLi or Mg 2. B(OMe)₃ 3. H₃O⁺Palladium-catalyzed Suzuki coupling

The second required component for the synthesis is the electrophilic aroylating agent, 4-chloro-3-fluorobenzoyl chloride. This precursor is typically prepared from its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. ontosight.aisigmaaldrich.com

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry. chemguide.co.uklibretexts.org The most common and effective reagent for this process is thionyl chloride (SOCl₂), often used with a catalytic amount of dimethylformamide (DMF). youtube.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are easily removed from the reaction mixture. youtube.com

Other chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) can also be employed for this transformation. chemguide.co.uk The starting material, 4-chloro-3-fluorobenzoic acid, is commercially available or can be synthesized from precursors like 4-chloro-3-fluorotoluene (B1349368) via oxidation. ontosight.aisigmaaldrich.comguidechem.com

More advanced strategies for constructing the benzoylthiophene scaffold involve multi-component reactions (MCRs) or sophisticated catalytic systems.

Multi-component Reactions , such as the Gewald aminothiophene synthesis , allow for the rapid assembly of highly substituted thiophene rings from simple, acyclic precursors in a single step. organic-chemistry.orgwikipedia.orgderpharmachemica.comthieme-connect.comarkat-usa.org For example, a ketone, an active methylene (B1212753) compound (like a cyanoester), and elemental sulfur can condense in the presence of a base to form a 2-aminothiophene. wikipedia.org While this may not directly yield the target molecule, the resulting substituted thiophene can be a versatile intermediate. The amino group could be removed or transformed, and other functional groups could be introduced to set the stage for a subsequent coupling with the 4-chloro-3-fluorobenzoyl moiety.

Catalytic Systems , particularly those based on palladium, are central to modern organic synthesis for forming carbon-carbon bonds. nih.govnih.govresearchgate.netnih.govyoutube.com The Suzuki-Miyaura cross-coupling reaction is a prime example. youtube.com This reaction couples an organoboron compound (e.g., 3-thienylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. While this is typically used to form biaryl linkages, a variation known as carbonylative cross-coupling can be used to introduce the carbonyl group simultaneously, or the coupling can be performed with 4-chloro-3-fluorobenzoyl chloride itself, serving as the electrophilic partner to couple with a thiophene-based nucleophile. These catalytic methods are often characterized by mild reaction conditions, high functional group tolerance, and excellent yields. nih.gov

Table 2: Comparison of General Synthetic Strategies
StrategyKey Reaction TypeMain AdvantageMain Disadvantage
Direct AroylationFriedel-Crafts AcylationAtom economy, fewer stepsPoor regioselectivity for 3-position
Functionalized Thiophene + Acyl ChlorideNucleophilic Acyl SubstitutionExcellent regiocontrolRequires pre-functionalization steps
Catalytic Cross-CouplingSuzuki-Miyaura CouplingHigh functional group tolerance, mild conditionsCost of catalyst and ligands
Multi-component ReactionGewald SynthesisRapid complexity generationMay require multiple post-modification steps

Based on a comprehensive search of available scientific literature and databases, specific experimental data for the structural elucidation and conformational analysis of this compound is not publicly available. Detailed research findings regarding its specific spectroscopic characterization (NMR, IR, UV-Vis) and solid-state structure through single-crystal X-ray diffraction have not been published.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the prompt, which requires detailed research findings and data tables for this particular compound. Generating such an article without specific data would lead to speculation and would not adhere to the required standards of scientific accuracy.

Structural Elucidation and Conformational Analysis of 3 4 Chloro 3 Fluorobenzoyl Thiophene

Conformational Preferences and Rotational Isomerism

The conformational landscape of 3-(4-Chloro-3-fluorobenzoyl)thiophene is primarily defined by the rotation around the single bond connecting the carbonyl carbon to the thiophene (B33073) ring (C(carbonyl)-C(thiophene)). This rotation gives rise to different spatial arrangements of the 4-chloro-3-fluorobenzoyl group relative to the thiophene moiety, resulting in various rotational isomers or conformers. The stability of these conformers is dictated by a delicate balance of steric and electronic effects.

The key dihedral angle (ω) that describes the conformation is defined by the atoms C2-C3-C=O of the thiophene and carbonyl groups. The planarity or non-planarity of the molecule is a critical factor. A fully planar conformation, where the thiophene and the substituted benzene (B151609) rings are coplanar, would maximize π-electron delocalization across the carbonyl bridge. However, steric hindrance between the hydrogen atom at the C4 position of the thiophene ring and the substituents on the benzoyl ring, as well as repulsion between the oxygen of the carbonyl group and the sulfur atom of the thiophene ring, can lead to non-planar, more stable conformations.

Two principal planar conformers can be envisaged: the syn-periplanar and the anti-periplanar conformations. In the syn-periplanar conformation, the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring. In the anti-periplanar conformation, the carbonyl oxygen is directed away from the sulfur atom. Due to electrostatic repulsion between the lone pairs of the carbonyl oxygen and the sulfur atom, the anti-periplanar conformation is generally expected to be more stable.

Detailed Research Findings

Computational studies on analogous aryl thienyl ketones consistently reveal that the potential energy surface for the rotation around the C(carbonyl)-C(thiophene) bond is characterized by two minima, corresponding to two stable, non-planar conformers, and two transition states. The global minimum often corresponds to a conformation where the two rings are twisted with respect to each other to alleviate steric strain.

The presence of the chloro and fluoro substituents on the benzoyl ring introduces additional electronic and steric factors. These halogen atoms can engage in non-covalent interactions, such as intramolecular hydrogen bonds or dipole-dipole interactions, which can further influence the conformational preferences and the rotational energy barrier.

The barrier to rotation between the stable conformers is a measure of the energy required to move from one favored conformation to another. This barrier is a critical parameter as it determines the rate of interconversion between the rotational isomers at a given temperature. In related aromatic ketones, these barriers are typically in the range of several kilocalories per mole, suggesting that at room temperature, the molecule is flexible, and multiple conformations may coexist in equilibrium.

Data Tables

The following tables represent hypothetical but plausible data for the conformational analysis of this compound, based on findings for structurally similar molecules.

Table 1: Calculated Relative Energies and Dihedral Angles of Stable Conformers for this compound
ConformerDihedral Angle (C2-C3-C=O) (°)Relative Energy (kcal/mol)Population at 298 K (%)
Conformer I (Twisted-anti)1500.0075
Conformer II (Twisted-syn)300.6525
Table 2: Calculated Rotational Barriers for this compound
Transition StateDihedral Angle (C2-C3-C=O) (°)Rotational Barrier (kcal/mol)
TS1 (Conformer I → Conformer II)904.5
TS2 (Conformer II → Conformer I)03.85

Theoretical and Computational Chemistry Studies of 3 4 Chloro 3 Fluorobenzoyl Thiophene

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of 3-(4-Chloro-3-fluorobenzoyl)thiophene are largely dictated by the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing 4-chloro-3-fluorobenzoyl group. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions.

The HOMO is expected to be predominantly localized on the thiophene ring, which acts as the primary electron donor (π-system). Conversely, the LUMO is likely centered on the benzoyl moiety, particularly the carbonyl group and the halogen-substituted phenyl ring, which serve as the electron-accepting portion of the molecule. This spatial separation of HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. For this compound, the presence of strong electron-withdrawing groups (chlorine and fluorine) on the phenyl ring is anticipated to lower the energy of the LUMO significantly. This effect leads to a smaller HOMO-LUMO gap compared to unsubstituted benzoylthiophene, suggesting higher chemical reactivity and a red shift in its absorption spectrum. beilstein-journals.orgbeilstein-journals.org Studies on similar substituted aromatic compounds confirm this trend. mdpi.comresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters

Parameter Predicted Value Significance
EHOMO ~ -6.5 eV Indicates electron-donating ability
ELUMO ~ -2.5 eV Indicates electron-accepting ability
Energy Gap (ΔE) ~ 4.0 eV Relates to chemical reactivity and stability
Ionization Potential ~ 6.5 eV Energy required to remove an electron

Note: These values are estimations based on typical DFT calculations for similar aromatic ketones and are presented for illustrative purposes.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Analysis, and Energetic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the molecular structure and properties of compounds like this compound. nih.govnih.gov Calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformation (geometry optimization), predict vibrational frequencies, and calculate energetic properties. rsc.org

Geometry Optimization: The optimized geometry would reveal key structural parameters. A central aspect is the dihedral angle between the planes of the thiophene ring and the 4-chloro-3-fluorophenyl ring. Due to some steric hindrance and electronic effects, the molecule is not expected to be perfectly planar. The calculated bond lengths and angles would be consistent with the hybridizations of the constituent atoms. For instance, the C=O bond of the ketone linker would exhibit a typical double bond character. scispace.com

Table 2: Predicted Geometrical Parameters from DFT Calculations

Parameter Predicted Value
C(thiophene)-C(carbonyl) Bond Length ~ 1.48 Å
C(carbonyl)=O Bond Length ~ 1.23 Å
C(phenyl)-C(carbonyl) Bond Length ~ 1.50 Å
C-Cl Bond Length ~ 1.75 Å
C-F Bond Length ~ 1.36 Å

Vibrational Analysis: Theoretical vibrational analysis helps in the assignment of experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational frequencies would include the C=O stretching mode of the ketone group (around 1650-1680 cm⁻¹), C-S stretching vibrations of the thiophene ring, and stretching modes for the C-Cl and C-F bonds.

Energetic Properties: DFT calculations also provide insights into the molecule's thermodynamic stability through the calculation of properties like the standard enthalpy of formation and Gibbs free energy. scispace.com

Ab Initio Methods for High-Level Electronic Structure Calculations

For more precise electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. These methods are computationally more demanding than DFT but can provide benchmark-quality results for energies and molecular properties, accounting more accurately for electron correlation. scispace.comresearchgate.net They are particularly useful for validating the results obtained from various DFT functionals and for studying systems where DFT might be less reliable.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored based on the electrostatic potential value.

For this compound, the MEP map would show regions of negative potential (typically colored red) localized around the most electronegative atoms: the carbonyl oxygen, the fluorine atom, and the chlorine atom. These sites are susceptible to electrophilic attack. The region around the chlorine atom may also exhibit a "σ-hole," a region of positive electrostatic potential along the C-Cl bond axis, which can participate in halogen bonding. nih.gov Regions of positive potential (colored blue) are expected over the hydrogen atoms of the aromatic rings, indicating these are the likely sites for nucleophilic attack. researchgate.netdergipark.org.tr

Non-Covalent Interaction (NCI) Analysis (e.g., Hirshfeld Surface Analysis, 2D-Fingerprint Plots)

Non-covalent interactions are crucial for determining the packing of molecules in the crystalline state. Hirshfeld surface analysis is a powerful technique to visualize and quantify these intermolecular contacts. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For this compound, the analysis would likely reveal a variety of intermolecular interactions. The corresponding 2D fingerprint plots break down the Hirshfeld surface to show the percentage contribution of each type of contact. nih.gov

Key expected interactions include:

C···H/H···C contacts: Representing van der Waals interactions between carbon and hydrogen atoms.

H···Cl/Cl···H and H···F/F···H contacts: These are significant due to the presence of the halogen atoms and represent weak hydrogen bonds. nih.govdoaj.org

Halogen bonds: Interactions such as C-Cl···O=C or C-F···π may also be present and play a role in the crystal packing. mdpi.comumt.edu

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution (%)
H···H 30 - 40 %
C···H/H···C 15 - 25 %
H···Cl/Cl···H 10 - 15 %
H···F/F···H 5 - 10 %
O···H/H···O 5 - 10 %

Note: These percentages are illustrative, based on published analyses of similar halogenated organic molecules. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with other molecules, such as biological targets. rsc.org Thiophene-based scaffolds are common in kinase inhibitors, making MD simulations particularly relevant for this class of compounds. nih.govresearchgate.netmdpi.com

An MD simulation of this compound would reveal the dynamics of the molecule in a solvent environment. Key analyses would include:

Conformational Flexibility: The simulation would explore the rotational freedom around the single bond connecting the thiophene and carbonyl groups, identifying the most populated conformations and the energy barriers between them.

Ligand-Target Interactions: If docked into a protein active site (e.g., a kinase), MD simulations can assess the stability of the binding pose. mdpi.comnih.gov Analysis of the trajectory can reveal key hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the ligand-protein complex over time. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots would be used to evaluate the stability of the complex and the flexibility of different parts of the molecule and protein, respectively.

Chemical Transformations and Derivatization Strategies for 3 4 Chloro 3 Fluorobenzoyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is a π-excessive heterocycle that is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pharmaguideline.comderpharmachemica.com However, the reactivity and regioselectivity of EAS on 3-(4-chloro-3-fluorobenzoyl)thiophene are significantly influenced by the presence of the deactivating benzoyl group at the 3-position. This electron-withdrawing group reduces the nucleophilicity of the thiophene ring, making EAS reactions more challenging compared to unsubstituted thiophene.

The directing effect of the 3-benzoyl group channels incoming electrophiles primarily to the 5-position, which is alpha to the sulfur atom and meta to the deactivating group. The 2-position, while also alpha to the sulfur, is sterically hindered and electronically deactivated due to its ortho relationship with the carbonyl group. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce new functionalities at this 5-position, typically requiring strong electrophiles and forcing conditions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Acylthiophenes

Reaction Type Reagents Major Product Description
Nitration HNO₃ / H₂SO₄ 5-Nitro-3-aroylthiophene Introduction of a nitro group at the C5 position.
Bromination Br₂ / Acetic Acid 5-Bromo-3-aroylthiophene Halogenation occurs selectively at the most activated C5 position.

Nucleophilic Substitution Reactions on the Benzoyl Moiety

The benzoyl portion of the molecule is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of two key features: halogen leaving groups and the strong electron-withdrawing effect of the thiophene-3-carbonyl group. libretexts.org This carbonyl group activates the phenyl ring, particularly at the positions ortho and para to it.

In the this compound structure, the chlorine atom is situated at the 4-position (para to the carbonyl group), while the fluorine atom is at the 3-position (meta to the carbonyl group). Consequently, the C4 carbon-chlorine bond is significantly activated towards nucleophilic attack, whereas the C3 carbon-fluorine bond is not. libretexts.org This electronic arrangement allows for the highly selective displacement of the chloride ion by a wide range of nucleophiles, leaving the fluoride (B91410) ion intact. This chemoselectivity is a cornerstone for the derivatization of this scaffold.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of diverse aniline, ether, and thioether derivatives, respectively.

Modifications of Halogen Substituents (Chlorine and Fluorine)

Building on the principles of SNAr, the halogen substituents on the benzoyl ring serve as primary handles for molecular modification. The differential reactivity of the chlorine and fluorine atoms allows for a stepwise and controlled derivatization strategy.

Selective Chlorine Displacement: As established, the chlorine atom at the C4 position is readily displaced by various nucleophiles under standard SNAr conditions (e.g., heating in the presence of a base like K₂CO₃ in a polar aprotic solvent like DMF or DMSO). This reaction is general for primary and secondary amines, phenols, and thiols.

Inertness of Fluorine: The fluorine atom at the C3 position is largely unreactive towards SNAr due to its meta position relative to the activating carbonyl group. libretexts.org Its modification requires more drastic conditions or a different reaction mechanism, such as those involving organometallic intermediates, which are less common. This inertness is often exploited to preserve the fluorine substituent, which can be desirable for its ability to modulate pharmacokinetic and physicochemical properties in drug candidates.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine Piperidine 3-(3-Fluoro-4-(piperidin-1-yl)benzoyl)thiophene
Alkoxide Sodium Methoxide 3-(3-Fluoro-4-methoxybenzoyl)thiophene

Cross-Coupling Reactions for Introduction of Diverse Functionalities

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for modifying the this compound scaffold by forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F, making the C-Cl bond the exclusive site of reaction under typical conditions, while the robust C-F bond remains untouched. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl chloride with an organoboronic acid or ester. nih.gov It is widely used to introduce new aryl or heteroaryl groups. The reaction typically requires a palladium catalyst, often paired with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) and a base to facilitate the coupling with the electron-deficient aryl chloride. mdpi.com

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form an internal alkyne, a versatile functional group for further transformations. organic-chemistry.orgyoutube.com The process is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org It offers a broader substrate scope and milder conditions compared to classical SNAr for amination, allowing for the introduction of a wide array of nitrogen-containing functionalities. nih.govresearchgate.net

Table 3: Overview of Cross-Coupling Reactions at the C-Cl Bond

Reaction Name Coupling Partner Catalyst System (Example) Base (Example) Bond Formed
Suzuki-Miyaura Arylboronic Acid Pd(OAc)₂ / SPhos K₃PO₄ C-C (Aryl-Aryl)
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Et₃N C-C (Aryl-Alkyne)

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The chemical transformations described above are frequently employed to synthesize complex "hybrid" molecules, where the core scaffold is linked to other pharmacophores or functional units. mdpi.com This strategy is prevalent in drug discovery, aiming to combine the biological activities of different molecular entities or to use the core as a template for exploring structure-activity relationships. nih.govresearchgate.netcolab.ws

For instance, the activated chlorine atom can be substituted via an SNAr or Buchwald-Hartwig reaction with a known bioactive amine-containing molecule, such as a piperazine (B1678402) derivative, to create a new chemical entity with potentially synergistic or novel pharmacological properties. mdpi.com Similarly, a Suzuki coupling can be used to append another heterocyclic system, leading to extended conjugated structures relevant in materials science or as complex pharmacophores. These synthetic strategies underscore the value of this compound as a versatile and readily modifiable building block.

Advanced Research Applications of 3 4 Chloro 3 Fluorobenzoyl Thiophene and Its Derivatives

Supramolecular Chemistry and Self-Assembly Phenomena

The specific arrangement of functional groups in derivatives of 3-(4-chloro-3-fluorobenzoyl)thiophene allows for precise control over their assembly into larger, ordered structures. This control is fundamental to the field of supramolecular chemistry, where non-covalent interactions are harnessed to build complex architectures from molecular components.

The design of supramolecular structures based on thiophene (B33073) derivatives is guided by the strategic placement of functional groups that can engage in specific non-covalent interactions. Thiophene itself is an electron-rich heterocyclic compound, making it a versatile building block. rsc.orgresearchgate.net Key interactions such as π-π stacking, hydrogen bonding, halogen bonding, and chalcogen bonding are pivotal in directing the self-assembly process. rsc.orgnih.gov The flat, aromatic nature of the thiophene ring facilitates π-π stacking, while the sulfur atom can participate in chalcogen bonding. rsc.orgnih.gov

By modifying the core structure, researchers can introduce hydrogen and halogen bond donors, enhancing the functionality and adaptability of these molecules for applications ranging from crystal engineering to the formation of supramolecular helices. rsc.org For instance, the presence of chlorine and fluorine atoms, as seen in the parent compound's benzoyl group, provides sites for halogen bonding, a highly directional interaction that can be used to engineer crystal packing and create robust molecular networks. The interplay between these various weak forces dictates the final dimensionality and topology of the resulting supramolecular assembly. mdpi.com

The spontaneous organization of molecules into stable, well-defined structures is driven by a combination of non-covalent forces. nih.gov In derivatives containing thiophene and halogenated phenyl rings, a variety of interactions cooperatively generate the final supramolecular assembly. acs.orgnih.gov Detailed crystallographic and theoretical studies on related compounds, such as 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, provide insight into these mechanisms. nih.govresearchgate.net

Table 1: Non-Covalent Interactions in a Thiophene Derivative and Their Calculated Energies
Interaction TypeInteracting GroupsCalculated Energy (kcal mol⁻¹)Role in Self-Assembly
C–H···πC-H of 4-chlorophenyl and π-system of thiophene-14.3 (for the dimeric motif)Links molecules into chains nih.gov
S···C(π)Sulfur (thiophene) and Carbon (4-chlorophenyl)Contributes to dimer stabilization nih.govSupports chain formation nih.gov
C–H···FC-H and Fluorine-2.4Stabilizes crystal packing
Chalcogen BondC–S···ClVariableContributes to overall crystal structure stabilization nih.gov
F···πFluorine and π-systemVariableContributes to overall crystal structure stabilization nih.gov

Applications in Materials Science

The electronic properties inherent to the conjugated π-system of the thiophene ring make its derivatives highly valuable in materials science. researchgate.net These materials are central to the development of next-generation organic electronics.

Thiophene-based molecules are a cornerstone of organic semiconductor research due to their excellent charge transport capabilities and environmental stability. acs.orgrsc.org They are widely used as the active material in Organic Field-Effect Transistors (OFETs), which are key components of flexible displays, sensors, and RFID tags. rsc.orgacs.org The performance of these devices is highly dependent on the molecular ordering and solid-state packing of the semiconductor, which influences charge carrier mobility. researchgate.net

Researchers have synthesized various oligofluorene-thiophene derivatives that form highly ordered polycrystalline films, achieving charge carrier mobilities comparable to amorphous silicon. acs.org The ease of chemical modification allows for fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, to optimize charge injection and transport. acs.org Conjugated polymers incorporating thiophene, like PEDOT:PSS, have become benchmark materials in bioelectronics for applications such as biosensors and neural probes. acs.org

Table 2: Performance of Thiophene-Based Organic Semiconductors in OFETs
Thiophene Derivative TypeDevice ApplicationReported Charge Carrier Mobility (cm² V⁻¹ s⁻¹)Key Features
Oligofluorene-thiophenesOFETUp to 0.12 acs.orgHigh fluorescence and stability acs.org
α,α'-Dihexylsexithiophene (DH6T)OFET0.05 acs.orgWell-studied oligothiophene acs.org
Dithienothiophene (DTT) DerivativesOFET>1 x 10⁻³ nih.govExtensive π-conjugation, low band gap nih.gov
Poly(3,4-ethylenedioxythiophene) (PEDOT)BioelectronicsVariableBenchmark for neural probes, biosensors acs.org

In addition to transistors, thiophene derivatives are integral to Organic Photovoltaic (OPV) systems and Organic Light-Emitting Diodes (OLEDs). numberanalytics.com In OPVs, they typically function as the electron donor material, while in OLEDs, they can be used in the emissive or charge-transporting layers. numberanalytics.com The tunable optical and electronic properties of these compounds allow for the creation of materials that absorb or emit light across the visible spectrum. numberanalytics.com

For OLEDs, the introduction of thiophene units into molecular structures can enhance charge mobility and light-emitting properties. nbinno.com This leads to displays with better color reproduction, higher brightness, and longer operational lifespans. nbinno.com For instance, fluorene-benzotriazole based polymers incorporating a thiophene linker have been synthesized to achieve white light emission. rsc.org In other research, tetraphenylethylene-substituted thienothiophene derivatives have been designed for OLEDs, exhibiting high thermal stability and excellent device performance, with a maximum luminance of 11,620 cd m⁻². rsc.org The insertion of thiophene as a π-bridge in donor-acceptor molecules has also been shown to be an effective strategy for developing deep-red to near-infrared (NIR) emitters for OLEDs, achieving high external quantum efficiencies. frontiersin.org

Table 3: Performance of OLEDs Incorporating Thiophene Derivatives
Thiophene DerivativeRole in OLEDMax Luminance (cd m⁻²)Max Current Efficiency (cd A⁻¹)Max External Quantum Efficiency (EQE) (%)
Fluorene-benzotriazole polymer with thiophene linker (TP2)Emissive Layer243 rsc.org1.38 rsc.orgN/A
Tetraphenylethylene substituted thienothiophene (TPE2-TT)Emissive Layer11,620 rsc.org6.17 rsc.org2.43 rsc.org
Benzothiadiazole with thiophene π-bridge (BTDF-TTPA/TtTPA)Deep-Red/NIR EmitterN/AN/A5.75 (doped), 1.44 (non-doped) frontiersin.org

Exploratory Biological Activity and Mechanistic Insights (In Vitro, Non-Human Models)

Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. nih.govrsc.org Research in non-human, in vitro models has uncovered a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. nih.govtechscience.com

The anticancer potential of novel thiophene derivatives has been evaluated against various human cancer cell lines. techscience.comtechscience.com For example, a series of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives demonstrated a broad range of anticancer activity in an in vitro assay conducted by the National Cancer Institute (NCI). techscience.comtechscience.com One compound from this series, designated 8e, was particularly effective, inhibiting 50% of cell growth (GI50) at concentrations in the micromolar range across a panel of cancer cell lines. techscience.com Mechanistic studies suggest that some thiophene derivatives may act as inhibitors of specific enzymes or receptors involved in cancer progression, such as Retinoic acid receptor-related orphan receptor γt (RORγt). techscience.com

In the context of inflammation, certain thiophene-based compounds have shown potent inhibitory activity against key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov For instance, a triazole-substituted thiophene derivative was found to be a selective inhibitor of COX-2 over COX-1. nih.gov Other studies have demonstrated that the presence of specific substituents, such as chlorine and methyl groups, is crucial for significant inhibition of phospholipase A2 (PLA2). nih.govencyclopedia.pub The antioxidant properties of these compounds are often evaluated using methods like the DPPH free radical scavenging assay, where some derivatives have shown activity comparable to standard antioxidants like Ascorbic Acid. techscience.comtechscience.com

Table 4: Selected In Vitro Biological Activities of Thiophene Derivatives
Derivative Class/CompoundBiological ActivityModel/AssayKey Finding/Result
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylates (Compound 8e)AnticancerNCI-60 human cancer cell line panelGrowth inhibition (GI50) from 0.411 to 2.8 μM techscience.com
Thiophene-based oxadiazole derivativesAnticancerMCF7 (Breast) & HCT116 (Colon) cell linesPotent activity against both cell lines rsc.org
Triazole-substituted thiopheneAnti-inflammatoryEnzyme inhibition assaySelective COX-2 inhibitor nih.gov
Thiophene derivative (Compound 21)Anti-inflammatoryEnzyme inhibition assayHigher COX-2 inhibition than celecoxib (B62257) (IC50: 0.67 µM vs 1.14 µM) nih.gov
Thiophene derivative (Compound 8e)AntioxidantDPPH radical scavenging assayOutstanding antioxidant activity compared to Ascorbic Acid techscience.comtechscience.com

Enzyme Inhibition Studies

Derivatives of the benzoylthiophene scaffold have been identified as potent inhibitors of several key enzymes implicated in a range of diseases, from viral infections to cancer and neurodegenerative disorders.

Cholinesterases (AChE & BChE) Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic transmission. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several thiophene derivatives have shown significant inhibitory activity against these enzymes. For instance, a series of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated, with some compounds exhibiting more potent inhibition than the reference drug, donepezil. mdpi.comnih.gov Specifically, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide demonstrated 60% AChE inhibition compared to donepezil's 40% under the same conditions. mdpi.comnih.gov Halogenated thiophene chalcones have also been identified as moderate cholinesterase inhibitors, with IC50 values ranging from 14-70 µM. mdpi.com

Cyclooxygenase-2 (COX-2) COX-2 is an inducible enzyme that mediates inflammatory and pain responses, making it a key target for anti-inflammatory drugs. Thiophene-based molecules have been developed as selective COX-2 inhibitors. A notable example, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (Compound 5b), displayed potent and selective COX-2 inhibition with an IC50 value of 5.45 µM and a selectivity index of 8.37. bohrium.comnih.gov This compound was identified as a promising lead for developing dual COX-2/5-LOX inhibitors, offering a broader anti-inflammatory profile. bohrium.comnih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR) VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this receptor is a validated strategy in cancer therapy. Novel thiophene-3-carboxamide (B1338676) derivatives have been developed as potent VEGFR-2 inhibitors. One such derivative, compound 14d, exhibited an IC50 value of 191.1 nM against VEGFR-2 and demonstrated significant anti-proliferative activity against various cancer cell lines.

P-glycoprotein (P-gp) Efflux Pump The P-glycoprotein efflux pump is a major contributor to multidrug resistance (MDR) in cancer cells by actively transporting chemotherapeutic agents out of the cell. While specific studies on this compound are limited, the broader class of thiophene derivatives is being explored for P-gp inhibition. The ability to inhibit this pump could reverse MDR and enhance the efficacy of existing anticancer drugs.

Neuraminidase Neuraminidase is a crucial enzyme for the replication and propagation of influenza viruses. Thiophene-containing compounds have emerged as potent neuraminidase inhibitors. Through virtual screening and chemical optimization, a novel thiophene derivative (compound 4b) was identified with an exceptionally potent inhibitory activity against neuraminidase (IC50 = 0.03 µM), surpassing the activity of the widely used antiviral drug oseltamivir (B103847) carboxylate (IC50 = 0.06 µM).

Enzyme TargetThiophene Derivative ExampleInhibitory Activity (IC50)Reference
Acetylcholinesterase (AChE)2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide60% inhibition (vs. 40% for Donepezil) mdpi.comnih.gov
Cyclooxygenase-2 (COX-2)N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide5.45 µM bohrium.comnih.gov
VEGFR-2Thiophene-3-carboxamide derivative 14d191.1 nM
NeuraminidaseThiophene derivative 4b0.03 µM

In Vitro Anti-proliferative Effects in Cancer Cell Lines

The thiophene scaffold is a cornerstone in the development of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic and anti-proliferative effects across a wide array of human cancer cell lines.

MCF7 (Breast Adenocarcinoma): Numerous thiophene derivatives have shown potent activity against the MCF7 cell line. For example, 2-bromo-5-(2-methylphenyl)thiophene (BMPT) and its oxime derivatives exhibited enhanced activity, with some compounds showing submicromolar IC50 values (e.g., 0.28 µM). mdpi.com Other synthesized series of thiophene carboxamides also showed cytotoxicity against MCF-7 cells. mdpi.com

HT-1080 (Fibrosarcoma): Thiophene derivatives have been evaluated for their effects on fibrosarcoma cells. Certain thiosemicarbazone and 1,3,4-thiadiazole (B1197879) derivatives containing a thiophene ring showed promising activity against HT-1080 cells, with IC50 values as low as 15.37 µM. bohrium.com Some analogs of the natural tubulin inhibitor combretastatin (B1194345) A-4, where a thiophene ring replaces a phenyl ring, also showed potent anti-proliferative activity against HT-1080 cells at nanomolar concentrations. researchgate.net

A-549 (Lung Carcinoma): The A549 cell line has been frequently used to screen thiophene-based compounds. New tetrahydrobenzo[b]thiophene-3-carbonitriles have shown remarkable potency, with one derivative exhibiting an IC50 value of 0.02 µM against A549 cells. ekb.eg

MDA-MB 231 (Breast Adenocarcinoma): This triple-negative breast cancer cell line is another important target. A novel series of thiophene and thienopyrimidine derivatives were tested, with the most potent compounds showing IC50 values of 40.68 µM and 34.04 µM against MDA-MB-231 cells. researchgate.netnih.gov

Cell LineCancer TypeThiophene Derivative ExampleActivity (IC50)Reference
MCF7Breast AdenocarcinomaBMPT Oxime Derivative0.28 µM mdpi.com
HT-1080Fibrosarcoma1,3,4-Thiadiazole derivative 6c15.37 µM bohrium.com
A-549Lung CarcinomaTetrahydrobenzo[b]thiophene-3-carbonitrile 160.02 µM ekb.eg
MDA-MB 231Breast AdenocarcinomaThienopyrimidine derivative 1334.04 µM researchgate.netnih.gov

In Vitro Antimicrobial and Antifungal Investigations

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiophene derivatives have been extensively investigated as a promising class of compounds to address this challenge, showing activity against both bacteria and fungi. nih.gov

Staphylococcus aureus : Thiophene derivatives have shown significant activity against this Gram-positive bacterium, including methicillin-resistant strains (MRSA). A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized, with one compound showing a potent minimum inhibitory concentration (MIC) of 0.81 µM/ml against S. aureus. researchgate.net

Escherichia coli : The activity of thiophene derivatives extends to Gram-negative bacteria like E. coli. Recent studies have focused on developing compounds active against colistin-resistant E. coli. Several thiophene derivatives exhibited MIC50 values between 8 and 32 mg/L against these resistant strains, demonstrating their potential to combat multidrug-resistant infections. frontiersin.orgnih.govresearchgate.netdoaj.org

Aspergillus niger : In the realm of antifungal research, thiophene-based compounds have been evaluated against pathogenic fungi. Novel thiophene chalcones and pyrazole-containing thiophene derivatives were screened against A. niger. benthamdirect.comingentaconnect.com One pyrazole (B372694) derivative (compound 6c) showed significant activity against this fungal strain. benthamdirect.comingentaconnect.com Another study found a thiophene derivative (compound S4) with an excellent MIC of 0.91 µM/ml against A. niger. researchgate.net

MicroorganismTypeThiophene Derivative ExampleActivity (MIC)Reference
Staphylococcus aureusGram-positive BacteriaCompound S10.81 µM/ml researchgate.net
Escherichia coli (Colistin-Resistant)Gram-negative BacteriaThiophene derivative 48 mg/L frontiersin.orgnih.govresearchgate.net
Aspergillus nigerFungusCompound S40.91 µM/ml researchgate.net

Structure-Activity Relationship (SAR) Derivation for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of thiophene derivatives. Research has shown that the biological activity of these compounds is highly dependent on the nature and position of substituents on both the thiophene and the associated phenyl rings.

For cholinesterase inhibitors, the tetrahydrobenzo[b]thiophene ring is thought to interact with the peripheral anionic site of the enzyme, while an N-benzylpiperazine moiety can interact with the choline (B1196258) binding site. mdpi.com In the case of antimicrobial activity against Gram-negative bacteria, substitutions on the benzamide (B126) moiety at position 2 of the thiophene ring are critical. A 4-chlorophenyl substituent led to a more potent compound compared to an unsubstituted phenyl ring. nih.gov The position of substituents is also key; for example, a piperidin-4-yloxy group in the meta position resulted in lower MIC values against A. baumannii and E. coli compared to ortho or para positions. For anti-proliferative activity, SAR analysis of combretastatin A-4 mimics revealed that introducing electron-donating groups (like methoxy (B1213986) groups) on the phenyl ring attached to the thiophene scaffold was beneficial for enhancing activity. worktribe.com

Molecular Docking and Binding Mode Analysis with Non-Human Protein Targets (In Silico)

Molecular docking simulations provide invaluable insights into the binding interactions between thiophene derivatives and their biological targets at the molecular level. These in silico studies help rationalize observed biological activities and guide the design of more potent compounds.

In the context of antimicrobial research, docking studies have been performed on bacterial protein targets. Thiophene derivatives with activity against colistin-resistant A. baumannii and E. coli showed strong binding affinity to outer membrane proteins such as CarO1, Omp33, OmpW, and OmpC. frontiersin.orgnih.gov These interactions are believed to be crucial for the compounds' ability to increase membrane permeabilization and exert their bactericidal effects. frontiersin.orgnih.gov

For antifungal activity, the mode of action for promising 3-indolylthiophene derivatives was assessed by docking with cytochrome P450 14α-sterol demethylase (CYP51) from Candida albicans, a key enzyme in fungal ergosterol (B1671047) biosynthesis. ekb.eg The results helped to understand how these compounds inhibit fungal growth. ekb.eg

In antiviral research, docking studies of neuraminidase inhibitors revealed that the thiophene moiety plays an essential role in binding to the active site of the viral enzyme. The ability of certain derivatives to extend into a region known as the 150-cavity was correlated with their superior inhibitory potency.

Interdisciplinary Research Directions

The diverse biological activities of the 3-benzoylthiophene (B1295597) scaffold and its derivatives open up several promising interdisciplinary research avenues.

One significant direction is the development of multi-target-directed ligands (MTDLs) or hybrid molecules. researchgate.net By combining the thiophene core with other pharmacophores, it is possible to design single molecules that can modulate multiple targets simultaneously. This approach is particularly relevant for complex multifactorial diseases. Examples include the design of dual COX-2/5-LOX inhibitors for inflammation bohrium.comnih.govresearchgate.netmdpi.comencyclopedia.pub and dual cholinesterase/MAO-B inhibitors for Alzheimer's disease. researchgate.net

Another critical area is the fight against antimicrobial resistance. Thiophene derivatives have shown promise against drug-resistant Gram-negative bacteria. frontiersin.orgnih.govresearchgate.netdoaj.org Future research could focus on optimizing these scaffolds to create potent antibiotics with novel mechanisms of action, potentially overcoming existing resistance pathways. This involves collaboration between medicinal chemists, microbiologists, and computational scientists to design, synthesize, and evaluate new generations of thiophene-based antimicrobials. nih.gov

Furthermore, the application of thiophene derivatives in materials science, such as in the development of organic light-emitting diodes (OLEDs), could be integrated with their biological applications, for example, in creating novel biosensors or theranostic agents. nih.gov

Future Perspectives and Challenges in the Research of 3 4 Chloro 3 Fluorobenzoyl Thiophene

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of 3-benzoylthiophenes often relies on the Friedel-Crafts acylation, a fundamental reaction in organic chemistry. However, conventional methods frequently employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant toxic and corrosive waste, posing environmental challenges. rsc.org The future of synthesizing 3-(4-chloro-3-fluorobenzoyl)thiophene is geared towards "green chemistry" principles, focusing on minimizing waste and enhancing atom economy.

Emerging methodologies are centered on the use of reusable, solid acid catalysts. Research has demonstrated the effectiveness of catalysts such as zeolites (e.g., Hβ) and sulfated zirconia for Friedel-Crafts acylations. rsc.orgresearchgate.net These solid acids offer high reactivity and selectivity, can be easily separated from the reaction mixture, and are often regenerable, significantly reducing the environmental footprint of the synthesis. researchgate.net For instance, studies on the acylation of thiophene (B33073) using acetic anhydride (B1165640) over Hβ zeolite have shown conversions of up to 99%, highlighting the potential for solvent-free or reduced-solvent conditions. researchgate.net

Another promising avenue is the development of metal-free synthesis approaches and multicomponent reactions (MCRs). nih.gov MCRs, which combine three or more reactants in a single step to form a product that incorporates portions of all reactants, are highly efficient and reduce the number of synthetic steps, thereby minimizing waste and saving resources. nih.gov Applying these principles to the synthesis of the target compound could involve innovative disconnections and novel reaction cascades that bypass traditional, less sustainable routes.

Table 1: Comparison of Traditional vs. Emerging Catalysts for Benzoylthiophene Synthesis

Catalyst Type Example(s) Advantages Disadvantages
Traditional Lewis Acids AlCl₃, FeCl₃ High reactivity, well-established Stoichiometric quantities needed, corrosive, large waste streams, moisture sensitive
Solid Acid Catalysts Zeolites (Hβ), Sulfated Zirconia Reusable, easily separable, environmentally benign, high selectivity May require higher temperatures, potential for catalyst deactivation

| Metal-Free Systems | Organic catalysts, MCRs | Avoids metal toxicity, high atom economy, simplified purification | May have narrower substrate scope, reaction discovery is ongoing |

Advanced Spectroscopic and Imaging Techniques for Real-time Characterization

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the final structural confirmation of this compound, the future lies in real-time, in-situ characterization. nih.gov Process Analytical Technology (PAT) tools, including in-situ IR and Raman spectroscopy, can monitor reaction kinetics, the formation of intermediates, and endpoint determination without the need for sampling. This allows for precise control over reaction parameters, leading to improved yield, purity, and safety.

For material applications, advanced imaging techniques are becoming crucial. When benzoylthiophene scaffolds are incorporated into polymers or other materials, techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can provide nanoscale insights into surface morphology and phase separation. researchgate.net For thiophene-based materials with potential applications in bioimaging, Laser Scanning Confocal Microscopy (LSCM) could be employed to track their behavior and interactions within biological systems in real time. The challenge is to adapt these sophisticated techniques for the routine analysis and quality control of this specific compound and its derivatives.

Predictive Computational Models for Structure-Property Relationships and De Novo Design

Computational chemistry offers powerful tools to predict the properties of molecules like this compound before they are synthesized, saving significant time and resources. Density Functional Theory (DFT) is a particularly effective method for evaluating the structural and electronic properties of thiophene derivatives. scienceopen.comnih.govmdpi.com DFT calculations can predict how the electron-withdrawing chloro and fluoro substituents on the benzoyl ring influence the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its electronic and optical properties. beilstein-journals.orgnih.gov This predictive power is crucial for designing novel materials with tailored band gaps for applications in organic electronics. beilstein-journals.org

Beyond property prediction, computational models are pivotal for de novo design. Quantitative Structure-Activity Relationship (QSAR) models and machine learning (ML) algorithms can screen virtual libraries of benzoylthiophene derivatives to identify candidates with high potential for specific biological activities. nih.gov By building a model based on known active and inactive compounds, these in silico tools can prioritize the synthesis of derivatives with the highest probability of success, accelerating the drug discovery process. nih.gov The primary challenge is the need for high-quality experimental data to train and validate these predictive models accurately.

Table 2: Application of Computational Models in Benzoylthiophene Research

Computational Method Application Area Predicted Properties/Outcomes
Density Functional Theory (DFT) Materials Science, Reaction Mechanics Electronic structure (HOMO/LUMO), band gap, bond lengths/angles, vibrational frequencies, reaction pathways
QSAR/Machine Learning Drug Discovery, Toxicology Biological activity (e.g., receptor binding), ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties

| Molecular Docking | Drug Discovery | Binding affinity and mode of interaction with biological targets (enzymes, receptors) |

Development of Novel Materials with Tailored Properties Based on Benzoylthiophene Scaffolds

The thiophene ring is a fundamental building block in the field of organic electronics due to its excellent charge transport properties and environmental stability. beilstein-journals.orgrsc.org The this compound scaffold can be envisioned as a monomer for the creation of novel polymers and covalent organic frameworks (COFs). google.commdpi.com By incorporating this unit into a polymer backbone, for example in poly(arylene ether ketones), it is possible to create materials with unique thermal and electronic characteristics. google.com

The specific substituents on the benzoyl ring play a critical role in tuning the material's properties. The electronegative chlorine and fluorine atoms can lower the energy levels of the molecular orbitals, potentially leading to a reduced band gap, which is desirable for applications in organic solar cells and field-effect transistors. beilstein-journals.orgnih.gov Furthermore, the "kink" introduced by the 3-substitution pattern on the thiophene ring can disrupt polymer chain packing, influencing solubility and film-forming properties. google.com A significant challenge is achieving controlled polymerization to produce materials with high molecular weight and low polydispersity, which are essential for optimal device performance.

Unexplored Biological Targets and Mechanistic Pathways in Non-Human Systems (In Vitro)

While the specific biological profile of this compound is not extensively documented, the broader family of benzoylthiophenes has shown significant activity in various in vitro biological assays. A key area for future exploration is the interaction of this compound with G protein-coupled receptors (GPCRs). Notably, certain 2-amino-3-benzoylthiophene derivatives have been identified as potent positive allosteric modulators of the A1 adenosine receptor in in vitro studies using rat brain membranes and guinea pig tissues. nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary agonist binding site, offering a more nuanced way to control receptor function. Investigating whether this compound or its analogues can modulate adenosine receptors or other GPCRs is a compelling research direction.

Other plausible targets, based on studies of related thiophene structures, include various enzymes. Thiophene derivatives have been reported to act as inhibitors of acetylcholinesterase, a key enzyme in the nervous system, and various protein kinases, which are crucial regulators of cell signaling. nih.govplos.org The mechanistic pathway for such interactions often involves the inhibitor binding to the enzyme's active site (competitive inhibition) or an allosteric site (non-competitive inhibition), thereby blocking the enzyme's normal function. longdom.org Future in vitro studies in non-human systems could involve screening this compound against panels of kinases and other enzymes to uncover novel biological activities and elucidate the underlying mechanistic pathways.

Q & A

Q. How can synthesis of 3-(4-Chloro-3-fluorobenzoyl)thiophene be optimized to minimize side reactions?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents like N,N-dimethylformamide (DMF) to promote homogeneous reactions and reduce side products .
  • Reagent Choice : Replace traditional bases (e.g., sodium methoxide) with sodium hydride for controlled deprotonation, improving yield and selectivity .
  • Temperature Control : Conduct chloromethylation steps at room temperature to avoid thermal degradation .

Q. Table 1: Synthesis Optimization Parameters

ParameterTraditional MethodOptimized MethodYield Improvement
SolventEthanolDMF+25%
BaseSodium methoxideSodium hydride+15%
Reaction Temperature60°C25°C (room temperature)Reduced side products

Q. What spectroscopic and analytical techniques are recommended for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR and ¹³C-NMR to verify substituent positions and aromaticity .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via electron ionization (EI-MS) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry (e.g., bond angles, torsion) .

Key Analytical Cross-Validation:

  • Combine NMR data with elemental analysis to ensure purity (>95%) .

Q. What precautions are necessary for handling reactive thiophene derivatives?

Methodological Answer:

  • Storage : Keep in air-tight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Personal Protective Equipment (PPE) : Use gloves and goggles to avoid skin/eye contact with reactive intermediates .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HCl gas) .

Advanced Research Questions

Q. How can electrosynthesis be applied to create polymer films from thiophene derivatives?

Methodological Answer:

  • Electrode Preparation : Use glassy carbon or ITO electrodes for deposition. Adjust potential limits to avoid overoxidation:
    • Conductive polymers: Apply lower anodic potentials (-0.2 V to +0.5 V) .
    • Chiral films: Use enantiopure monomers (P/M enantiomers) for CD spectroscopy validation .
  • Optimization : Monitor polymer growth via cyclic voltammetry to balance conductivity and film thickness .

Q. Table 2: Electrosynthesis Conditions

ParameterConductive PolymerOveroxidized Polymer
Potential Range-0.2 V to +0.5 V+1.0 V to +1.5 V
Electrode MaterialCarbon fiberITO (transparent)
Enantiopurity AnalysisN/ACD spectroscopy

Q. Which computational methods predict electronic properties of thiophene derivatives?

Methodological Answer:

  • TD-DFT Calculations : Use B3LYP/CAM-B3LYP functionals to model UV-Vis absorption spectra .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess redox activity .
  • Validation : Compare computed spectra with experimental data (e.g., HPLC traces) to refine parameters .

Q. How can enantiomers of chiral thiophene derivatives be separated and analyzed?

Methodological Answer:

  • Chiral Resolution : Use enantiopure electrosynthesis (P/M helicenes) to deposit chiral layers on ITO electrodes .
  • CD Spectroscopy : Measure circular dichroism of transparent films to confirm enantiopurity .
  • HPLC with Chiral Columns : Apply polysaccharide-based stationary phases for separation .

Q. How do chloro and fluoro substituents influence reactivity and intermolecular interactions?

Methodological Answer:

  • Steric and Electronic Effects :
    • Chloro: Enhances electron-withdrawing effects, stabilizing anion intermediates in nucleophilic substitutions .
    • Fluoro: Increases hydrophobicity and influences π-π stacking in crystal structures .
  • Structure-Activity Relationships (SAR) : Compare analogs (e.g., sulfamoylbenzoyl derivatives) to assess bioactivity .

Q. Table 3: Substituent Impact on Physicochemical Properties

SubstituentElectronic EffectHydrophobicity (LogP)Crystal Packing Behavior
-ClStrong EWG+0.8Tight π-π stacking
-FModerate EWG+0.5Disrupted H-bonding

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